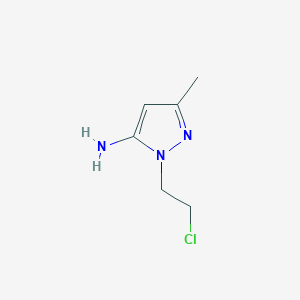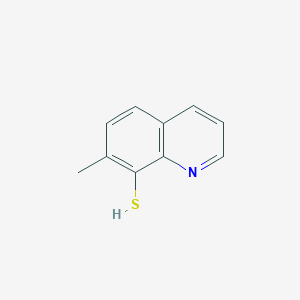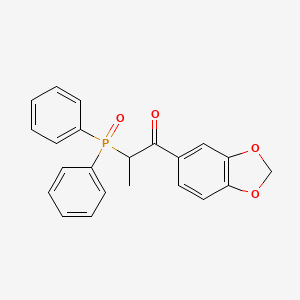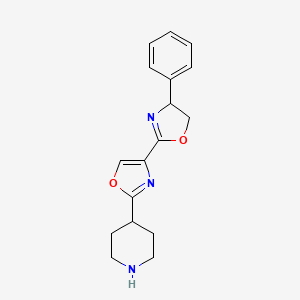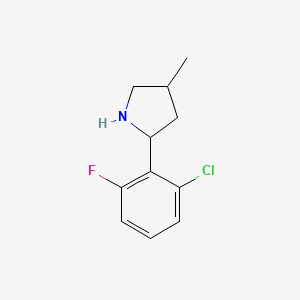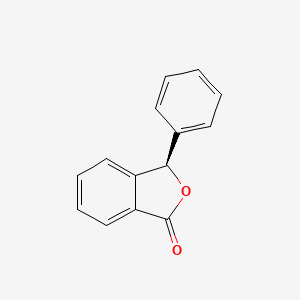
(3r)-3-Phenyl-2-benzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Phenylisobenzofuran-1(3H)-one is a chiral compound that belongs to the class of isobenzofurans It is characterized by a phenyl group attached to the third position of the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylisobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the use of asymmetric catalysis to introduce chirality into the molecule. For instance, the reaction between sulfur ylides and salicyl N-tert-butylsulfinyl imines can be employed to produce highly substituted isobenzofuran derivatives with high yield and good chemo- and diastereoselectivity .
Industrial Production Methods: Industrial production of ®-3-Phenylisobenzofuran-1(3H)-one typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to ensure high enantioselectivity and yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: ®-3-Phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isobenzofurans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-3-Phenylisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- ®-4-Propyldihydrofuran-2(3H)-one
- 5-Alkyl-3H-furan-2-ones
- 4-Oxoalkanoate esters
Comparison: ®-3-Phenylisobenzofuran-1(3H)-one is unique due to its specific structural features, such as the phenyl group and the chiral center. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
87481-14-9 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3R)-3-phenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H/t13-/m1/s1 |
InChI Key |
SQFMIHCARVMICF-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


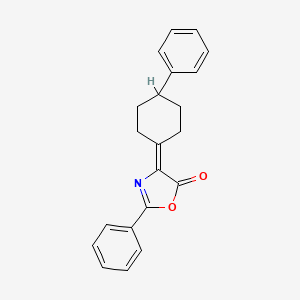
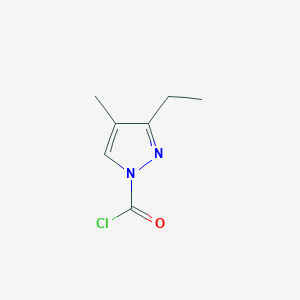
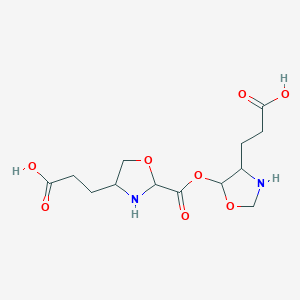
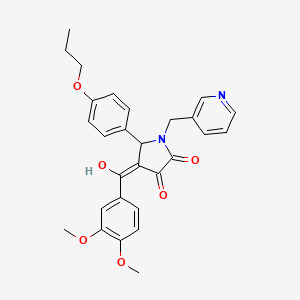
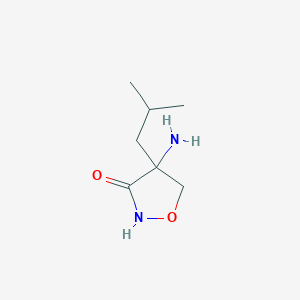

![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
